1-イソプロピルピペリジン-4-カルボン酸

概要

説明

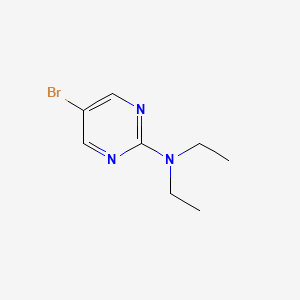

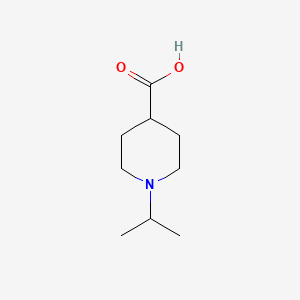

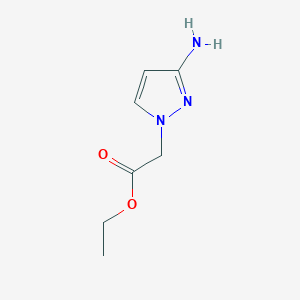

1-Isopropylpiperidine-4-carboxylic acid is a compound that can be associated with piperidine-related alkaloids. Piperidine alkaloids are a class of chemical compounds with a wide range of biological activities and are found in various plant species. The structure of 1-Isopropylpiperidine-4-carboxylic acid suggests that it is a piperidine derivative with an isopropyl group and a carboxylic acid moiety attached to the piperidine ring.

Synthesis Analysis

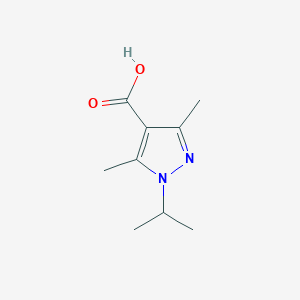

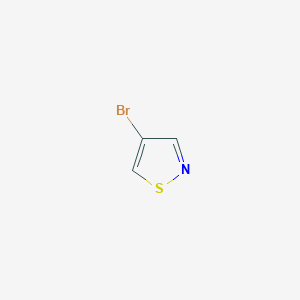

The synthesis of related piperidine alkaloids has been explored in the literature. For instance, a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized as a chiral building block for piperidine-related alkaloids . This synthesis involved a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation. The desymmetrization of this compound was a key step in the synthesis, which was achieved using intramolecular iodocarbamation. Although this does not directly describe the synthesis of 1-Isopropylpiperidine-4-carboxylic acid, the methodologies used could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a six-membered ring containing one nitrogen atom. The isopropyl group and carboxylic acid functional group would be expected to influence the chemical reactivity and physical properties of the molecule. The stereochemistry of such compounds is also important, as seen in the synthesis of all stereoisomers of a related compound, 4-carboxy-4-ethyl-3-hydroxy-2-isopropyl-4-butanolide . The absolute configuration of these stereoisomers was determined, which is crucial for understanding the biological activity of the compound.

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives can be complex due to the presence of multiple reactive sites. The abstract from paper describes a series of reactions including epoxidation, treatment with acetone and tin(IV) chloride, acidic hydrolysis with formic acid, and alkaline hydrolysis with barium hydroxide to synthesize various γ-lactone acids. These reactions highlight the chemical versatility of piperidine derivatives and suggest possible pathways for the synthesis and modification of 1-Isopropylpiperidine-4-carboxylic acid.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 1-Isopropylpiperidine-4-carboxylic acid, we can infer that the compound would exhibit properties typical of piperidine derivatives and carboxylic acids. This includes the potential for hydrogen bonding due to the carboxylic acid group, which would affect its solubility in water and organic solvents. The isopropyl group would contribute to the hydrophobic character of the molecule. The compound's melting point, boiling point, and stability would be influenced by its molecular structure and stereochemistry.

科学的研究の応用

プロテオミクス研究

1-イソプロピルピペリジン-4-カルボン酸は、タンパク質とその構造、機能を大規模に研究するプロテオミクスで使用されます。 この化合物は、タンパク質と相互作用するより複雑な分子の合成における構成要素として使用でき、タンパク質機能の特定と理解を支援します .

有機合成

この化学物質は、有機合成の中間体として役立ちます。 その構造により、さらなる官能基化が可能になり、医薬品化学や材料科学における潜在的な用途を持つさまざまな有機化合物を生成するための汎用性の高い試薬となります .

医薬品化学

医薬品化学では、1-イソプロピルピペリジン-4-カルボン酸は、潜在的な治療特性を持つ新規化合物の合成に使用できます。 これは、生物活性を持つ分子の前駆体として役立つことで、新薬の開発に貢献する可能性があります .

がん研究

ピペリジン部分は、しばしば抗がん特性を持つ分子に見られます。 1-イソプロピルピペリジン-4-カルボン酸の誘導体は合成され、癌細胞の増殖または転移を阻害する能力について試験することができます .

神経薬理学

ピペリジン誘導体は、神経薬理学的効果があることが知られています。 1-イソプロピルピペリジン-4-カルボン酸の研究は、アルツハイマー病、パーキンソン病、うつ病などの神経疾患の新しい治療法の発見につながる可能性があります .

農業化学

農業では、この化合物は、新しい殺虫剤または除草剤を作成するために使用できます。 その構造的柔軟性により、作物や環境に害を与えることなく、特定の害虫や雑草を標的にする物質を開発することができます .

材料科学

1-イソプロピルピペリジン-4-カルボン酸は、耐久性向上や熱安定性向上など、独自の特性を持つ新しいポリマーや材料の合成に使用される可能性があります .

生化学研究

生化学的ツールとして、酵素メカニズムを調べるために、または生物系における類似化合物の代謝を研究するために使用できます。 これにより、薬物が体内での代謝される仕組みについての洞察が得られ、より良い医薬品を開発することができます .

特性

IUPAC Name |

1-propan-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7(2)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOQCOOUTPQMKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424410 | |

| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

280771-97-3 | |

| Record name | 1-Isopropylpiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)